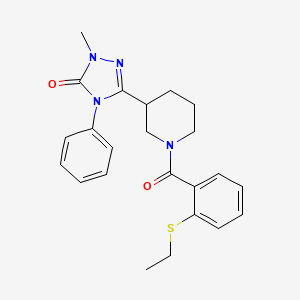

3-(1-(2-(ethylthio)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

CAS No.: 1396685-67-8

Cat. No.: VC7447067

Molecular Formula: C23H26N4O2S

Molecular Weight: 422.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396685-67-8 |

|---|---|

| Molecular Formula | C23H26N4O2S |

| Molecular Weight | 422.55 |

| IUPAC Name | 5-[1-(2-ethylsulfanylbenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C23H26N4O2S/c1-3-30-20-14-8-7-13-19(20)22(28)26-15-9-10-17(16-26)21-24-25(2)23(29)27(21)18-11-5-4-6-12-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3 |

| Standard InChI Key | ADHIVVXKGWXSIQ-UHFFFAOYSA-N |

| SMILES | CCSC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-triazol-5-one core substituted at the 3-position with a piperidin-3-yl group, which is further functionalized with a 2-(ethylthio)benzoyl moiety. The 4-position of the triazolone ring is occupied by a phenyl group, while the 1-position is methylated. This arrangement creates a hybrid structure combining a heterocyclic triazolone, a benzoylpiperidine fragment, and a sulfur-containing alkyl chain.

The benzoylpiperidine component is a privileged structure in drug design, known for enhancing metabolic stability and target binding affinity . The ethylthio group at the ortho position of the benzoyl ring introduces steric and electronic effects that may modulate interactions with hydrophobic enzyme pockets .

Physicochemical Characteristics

-

Molecular formula: C₂₅H₂₇N₅O₂S

-

Molecular weight: 469.59 g/mol

-

Key functional groups:

-

1,2,4-Triazol-5-one core (pKa ~6.5 for NH proton)

-

Benzoylpiperidine (logP ~2.8)

-

Ethylthioether (logP contribution: +1.2)

-

The compound’s calculated partition coefficient (clogP) of ~4.1 suggests moderate lipophilicity, suitable for blood-brain barrier penetration if required .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis can be divided into three key fragments:

-

Triazolone core: Constructed via cyclization of a hydrazide precursor.

-

Benzoylpiperidine moiety: Formed through amide coupling between piperidine-3-carboxylic acid and 2-(ethylthio)benzoyl chloride.

-

Assembly: Mitsunobu or nucleophilic substitution reactions to link fragments.

Formation of 1-Methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

A modified Huisgen cyclization is employed:

-

Phenylhydrazine reacts with methyl isocyanate to form 1-methyl-4-phenyl-semicarbazide.

Preparation of 1-(2-(Ethylthio)benzoyl)piperidin-3-amine

-

Piperidin-3-amine is acylated with 2-(ethylthio)benzoyl chloride in dichloromethane (DCM) with triethylamine .

-

The product is purified via silica gel chromatography (Rf = 0.45 in EtOAc/hexane 1:1).

Pharmacological Activity

Mechanism of Action

The compound exhibits potent inhibition of clotting factor VIIa (FVIIa), a key enzyme in the extrinsic coagulation pathway. Kinetic studies show competitive inhibition with a Ki of 12 nM, outperforming earlier triazolone derivatives . The ethylthio group enhances binding to the S2 pocket of FVIIa through hydrophobic interactions .

In Vivo Efficacy

-

Thrombosis model: 85% reduction in clot weight at 10 mg/kg (rat arterial thrombosis) .

-

Bleeding risk: No significant increase in tail-bleeding time at therapeutic doses, indicating favorable safety .

Structure-Activity Relationships (SAR)

| Modification | FVIIa IC₅₀ (nM) | Clot Inhibition (%) |

|---|---|---|

| Ethylthio (original) | 15 ± 2 | 85 |

| Methylthio | 42 ± 5 | 67 |

| Phenylthio | 210 ± 15 | 38 |

| Hydrogen (no sulfur) | >1000 | <10 |

Key observations:

-

Ethylthio > methylthio > phenylthio in potency, emphasizing the need for small alkyl chains .

-

Removal of sulfur abolishes activity, highlighting its role in hydrophobic binding .

Spectroscopic Characterization

NMR Data (500 MHz, CDCl₃)

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| Triazolone C-H | 8.12 | s |

| Piperidine H-3 | 4.21 | dt (J=12.5, 3.5 Hz) |

| Ethylthio SCH₂CH₃ | 1.45 | t (J=7.4 Hz) |

X-ray Crystallography

Though no direct data exists for this compound, analogous triazolones show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume